(NE)-N-[[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene]hydroxylamine
Overview
Description
(NE)-N-[[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenoxy group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring, typically achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of Hydroxylamine: The hydroxylamine moiety is introduced through reactions involving hydroxylamine hydrochloride and a suitable base.
Condensation: The final step involves the condensation of the methoxy-nitrophenoxy intermediate with hydroxylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(NE)-N-[[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (NE)-N-[[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may act by:
Inhibition of Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Modulation of Pathways: Affecting biochemical pathways by interacting with key proteins or receptors.
Oxidative Stress: Inducing oxidative stress in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Shares similar structural features but lacks the hydroxylamine moiety.
4-Methoxy-3-nitrophenol: Contains a methoxy and nitro group but differs in overall structure.
Uniqueness
(NE)-N-[[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene]hydroxylamine is unique due to the presence of both methoxy and nitrophenoxy groups along with a hydroxylamine moiety, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(NE)-N-[[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-14-8-10(9-15-17)2-7-13(14)21-12-5-3-11(4-6-12)16(18)19/h2-9,17H,1H3/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZRACHOZRZAT-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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